Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride
Overview
Description
Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride is a chemical compound with the molecular formula C10H16BrClNO3P It is a derivative of pyridine, featuring a bromine atom at the 5-position and a phosphonate group attached to the 2-position via a methylene bridge
Scientific Research Applications
Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride has a wide range of applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
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Biology: : Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving phosphonate metabolism.
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Industry: : Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride typically involves the following steps:
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Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
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Formation of Phosphonate Ester: : The brominated pyridine is then reacted with diethyl phosphite (P(OEt)3) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This step introduces the phosphonate group at the 2-position via a nucleophilic substitution reaction.
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Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient mixing, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
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Oxidation and Reduction: : The phosphonate group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
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Hydrolysis: : The ester bonds in the phosphonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized phosphonate derivatives.
Reduction: Reduced phosphonate derivatives.
Hydrolysis: Phosphonic acid derivatives.
Mechanism of Action
The mechanism of action of Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The bromine atom and phosphonate group play crucial roles in binding to the active site of the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride can be compared with other similar compounds, such as:
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Diethyl [(5-chloropyridin-2-yl)methyl]phosphonate: : Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
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Diethyl [(5-fluoropyridin-2-yl)methyl]phosphonate: : Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
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Diethyl [(5-iodopyridin-2-yl)methyl]phosphonate:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of halogenated phosphonate derivatives in scientific research.
Properties
IUPAC Name |
5-bromo-2-(diethoxyphosphorylmethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrNO3P.ClH/c1-3-14-16(13,15-4-2)8-10-6-5-9(11)7-12-10;/h5-7H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMLQTYSAQOFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=NC=C(C=C1)Br)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrClNO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000400-92-9 | |
Record name | Phosphonic acid, P-[(5-bromo-2-pyridinyl)methyl]-, diethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000400-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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